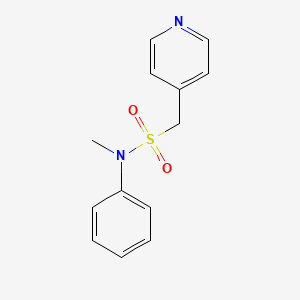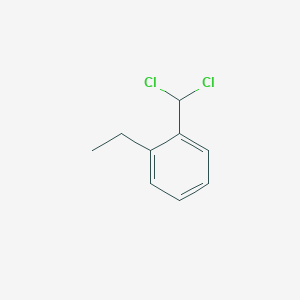
1-(Dichloromethyl)-2-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dichloromethyl)-2-ethylbenzene is an organic compound with the molecular formula C9H11Cl2. It is a derivative of benzene, where the benzene ring is substituted with a dichloromethyl group and an ethyl group. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-2-ethylbenzene can be synthesized through several methods. One common approach involves the chlorination of 2-ethylbenzyl alcohol using thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 2-ethylbenzyl chloride. This process is carried out in the presence of a catalyst such as iron(III) chloride, which facilitates the substitution of hydrogen atoms with chlorine atoms. The reaction is conducted at elevated temperatures to ensure complete chlorination.
Chemical Reactions Analysis
Types of Reactions: 1-(Dichloromethyl)-2-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of 2-ethylbenzoic acid or 2-ethylbenzaldehyde.
Reduction: Formation of 1-methyl-2-ethylbenzene.
Substitution: Formation of 1-(hydroxymethyl)-2-ethylbenzene or 1-(aminomethyl)-2-ethylbenzene.
Scientific Research Applications
1-(Dichloromethyl)-2-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(dichloromethyl)-2-ethylbenzene involves its interaction with specific molecular targets and pathways. The dichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of gene expression.
Comparison with Similar Compounds
1-(Dichloromethyl)-2-ethylbenzene can be compared with other similar compounds such as:
1-(Dichloromethyl)-2-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(Dichloromethyl)-3-ethylbenzene: Similar structure but with the ethyl group in the meta position.
1-(Dichloromethyl)-4-ethylbenzene: Similar structure but with the ethyl group in the para position.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both dichloromethyl and ethyl groups on the benzene ring provides distinct chemical properties that are valuable in various synthetic and industrial processes.
Properties
Molecular Formula |
C9H10Cl2 |
|---|---|
Molecular Weight |
189.08 g/mol |
IUPAC Name |
1-(dichloromethyl)-2-ethylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6,9H,2H2,1H3 |
InChI Key |
LQNFAYOQWHMKDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


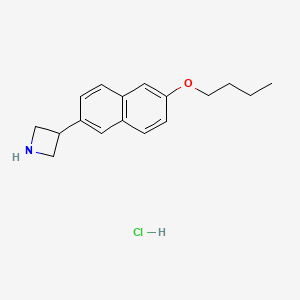
![[(2S,4R)-1-Cyclopropyl-4-fluoro-2-pyrrolidinyl]methanol](/img/structure/B13694194.png)

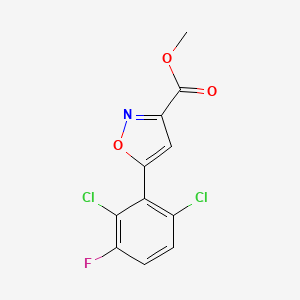

![2-Phenylbenzo[D]oxazol-7-amine](/img/structure/B13694216.png)
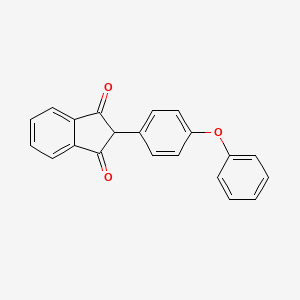
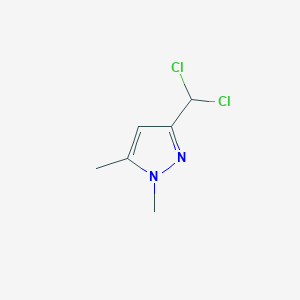
![1-Chloro-3H-benzo[f]chromen-3-one](/img/structure/B13694234.png)
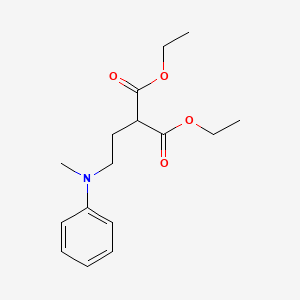
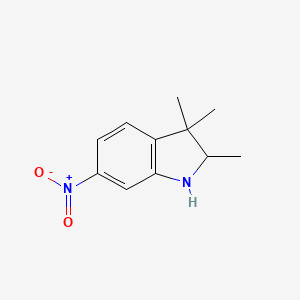

![Diethyl [4-(benzyloxy)phenyl]phosphonate](/img/structure/B13694261.png)
